![molecular formula C3H4N4 B1266350 5-vinyl-1H-tetrazole CAS No. 29250-47-3](/img/structure/B1266350.png)
5-vinyl-1H-tetrazole
Description
5-vinyl-1H-tetrazole is a useful research compound. Its molecular formula is C3H4N4 and its molecular weight is 96.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
5-Vinyl-1H-tetrazole serves as a monomer for the synthesis of nitrogen-rich polymers. Its molecular structure has been extensively studied using techniques such as X-ray diffraction and quantum chemical calculations. These analyses provide valuable insights into its polymerization behavior, enabling the creation of polymers with predictable molecular weights and thermodynamic properties. Recent advancements have focused on developing efficient synthesis methods to obtain highly purified forms of this compound, which are crucial for its application in modern materials science .
Polymer Synthesis
One of the primary applications of this compound is in the synthesis of polymers and copolymers. It can be used to convert polyacrylonitrile into poly(5-vinyl tetrazole), creating materials with varying tetrazole content. This process has been analyzed through various spectroscopic and thermal methods, revealing the potential for these polymers to exhibit desirable mechanical and thermal properties. The ability to control the polymerization process allows for the design of materials tailored for specific applications, including high-performance coatings and membranes .
Catalytic Applications
This compound has also shown promise in catalytic applications. It can be synthesized into various 5-substituted 1H-tetrazoles using catalysts such as ytterbium triflate hydrate, demonstrating its utility in organic synthesis. These compounds have been explored for their catalytic activity in multicomponent reactions, leading to the development of new synthetic pathways for complex organic molecules . The versatility of this compound in catalysis highlights its potential role in green chemistry initiatives aimed at reducing waste and improving reaction efficiency .
Fuel Cell Applications
In energy applications, poly(5-vinyl tetrazole) has been investigated as a proton exchange membrane material for high-temperature fuel cells. These membranes exhibit high proton conductivity and thermal stability, making them suitable for advanced fuel cell technologies. The incorporation of this compound into membrane formulations enhances their performance characteristics, positioning them as promising candidates for future energy systems .
Biomedical Applications
The biochemical properties of this compound derivatives have garnered interest in medicinal chemistry. Tetrazoles are often employed as bioisosteric replacements for carboxylic acids, which can enhance the pharmacokinetic profiles of drug candidates. Research indicates that tetrazoles can inhibit specific enzymes involved in metabolic pathways, suggesting their potential as therapeutic agents against fungal infections and other diseases . However, further studies are necessary to fully understand their biological activities and therapeutic potential.
Summary Table of Applications
Application Area | Description |
---|---|
Polymer Synthesis | Used as a monomer to create nitrogen-rich polymers with tailored properties |
Catalytic Applications | Acts as a catalyst or reagent in organic synthesis and multicomponent reactions |
Fuel Cells | Serves as a material for proton exchange membranes with high conductivity |
Biomedical Uses | Explored as a bioisosteric replacement in drug design; potential antifungal activity |
Properties
IUPAC Name |
5-ethenyl-2H-tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4/c1-2-3-4-6-7-5-3/h2H,1H2,(H,4,5,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQMJCSAHXYXPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NNN=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29250-47-3 | |
Details | Compound: Poly(5-vinyltetrazole) | |
Record name | Poly(5-vinyltetrazole) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29250-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30183512 | |
Record name | 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18755-47-0, 29250-47-3 | |
Record name | 5-Ethenyl-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18755-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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